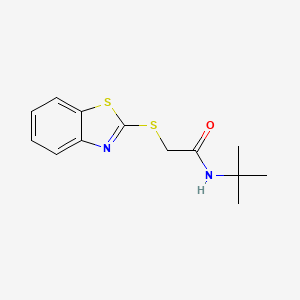
2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, material science, and organic chemistry. This compound is also known as DFI and has a molecular formula of C16H13FNO2.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is still not fully understood. However, it has been proposed that DFI exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that DFI may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione exhibits low toxicity and is well-tolerated in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of DFI.
実験室実験の利点と制限
The advantages of using 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments include its high yield synthesis method, low toxicity, and potential applications in various scientific fields. However, the limitations of using DFI include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of its synthesis method to produce higher yields and reduce costs. Another direction is the further investigation of its antitumor activity and potential applications in cancer therapy. Additionally, the potential applications of DFI in material science and organic chemistry should be explored further. Finally, more research is needed to fully understand the biochemical and physiological effects of DFI.
合成法
The synthesis of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile and ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been optimized to produce high yields of DFI and is relatively simple and cost-effective.
科学的研究の応用
2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, DFI has been shown to exhibit antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and anti-microbial properties. In material science, DFI has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and solar cells. In organic chemistry, DFI has been used as a versatile building block for the synthesis of various complex molecules.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMXQRUCUVNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)

![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)